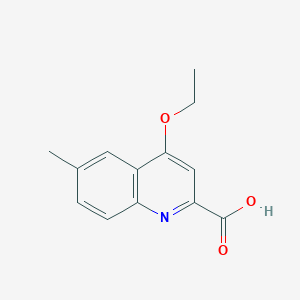

4-Ethoxy-6-methylquinoline-2-carboxylic acid

Description

4-Ethoxy-6-methylquinoline-2-carboxylic acid (CAS: 1351771-17-9) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its quinoline backbone features an ethoxy group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2 (Figure 1). This compound is utilized in organic synthesis and materials science, particularly for its conjugated π-system and modifiable carboxylic acid group .

Properties

IUPAC Name |

4-ethoxy-6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-12-7-11(13(15)16)14-10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQQHROLBFQJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline-2,4-dicarboxylic acid.

Reduction: Various quinoline derivatives with different functional groups.

Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

4-Ethoxy-6-methylquinoline-2-carboxylic acid serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including:

- Substitution Reactions: Nucleophilic substitutions where the ethoxy group can be replaced by amines or thiols.

- Functional Group Transformations: Modifying the compound to enhance its chemical properties.

Biology

This compound has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection. Its ability to bind specifically to biological targets makes it a valuable tool in biochemical research. Notably, studies have shown its potential in:

- Antimicrobial Activity: It may inhibit specific enzymes involved in microbial growth, showcasing its therapeutic potential against infections.

- Cell Imaging: The fluorescent properties enable visualization of cellular processes.

Medicine

Research into the medicinal properties of this compound has revealed promising results in:

- Antiviral and Anticancer Activities: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Therapeutic Applications: Its structure allows for modifications that could lead to new drug candidates targeting various diseases.

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments Development: Its chemical properties make it suitable for producing vibrant dyes used in textiles and coatings.

- Chemical Manufacturing: It serves as an intermediate in the production of other chemicals due to its reactivity and ability to undergo further transformations.

Data Tables

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various substitution reactions |

| Biology | Fluorescent probe, metal ion ligand | Potential antimicrobial properties |

| Medicine | Antiviral, anticancer agent | Shows cytotoxic effects against cancer cells |

| Industry | Dyes and pigments | Intermediate in chemical manufacturing |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against multiple bacterial strains. The mechanism involved inhibition of bacterial enzyme activity, leading to reduced growth rates.

Case Study 2: Fluorescent Imaging

In another study, researchers utilized this compound as a fluorescent probe for live-cell imaging. The results indicated that it could effectively visualize cellular components without significant cytotoxicity, making it a promising candidate for further development in biological research.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups : Chlorine (e.g., 6-chloro derivatives) increases acidity of the carboxylic acid and may reduce solubility in polar solvents .

- Lipophilicity : Ethoxy and isopropoxy groups enhance hydrophobicity, affecting membrane permeability in biological systems .

- Conjugation: The quinoline core’s π-system is critical in materials science. Derivatives with extended aryl groups (e.g., 2-phenyl substituents) show enhanced electronic properties .

Biological Activity

4-Ethoxy-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 231.25 g/mol. Its structure features a fused bicyclic system comprising a benzene and a pyridine ring, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways, leading to significant therapeutic effects:

- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth by binding to enzymes involved in cell wall synthesis and metabolism, thus disrupting cellular functions.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to strong activity:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 50 | Moderate |

| S. aureus | 25 | Strong |

| C. albicans | 100 | Moderate |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 10 | High Cytotoxicity |

| A549 (Lung Cancer) | 20 | Moderate Cytotoxicity |

Case Studies

- Antimycobacterial Activity : A series of quinoline derivatives, including this compound, were evaluated for their antimycobacterial properties. The compound showed significant activity against Mycobacterium tuberculosis, with an MIC value of 5 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .

- Antileishmanial Activity : In studies focused on Leishmania species, this quinoline derivative was found to inhibit the growth of Leishmania donovani promastigotes with an IC50 value of 12 µg/mL, suggesting its efficacy against leishmaniasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.